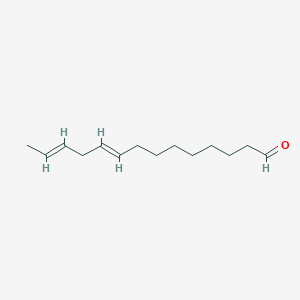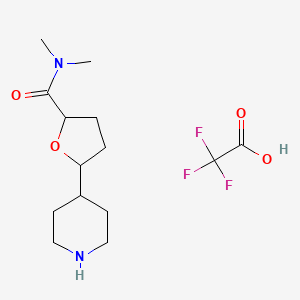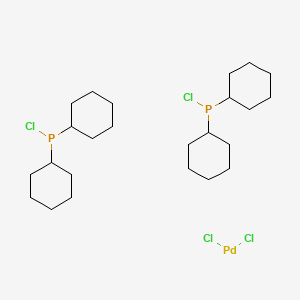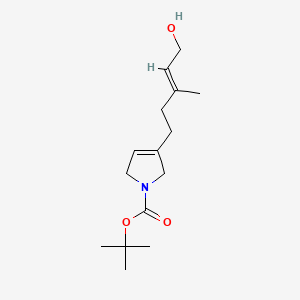
(9Z,12E)-9,12-Tetradecadienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z,12E)-9,12-Tetradecadienal is an organic compound with the molecular formula C14H24O. It is a type of aldehyde characterized by the presence of two double bonds in the 9th and 12th positions of the carbon chain, with the configurations being Z (cis) and E (trans) respectively. This compound is known for its role in the chemical communication systems of various insects, particularly as a component of sex pheromones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12E)-9,12-Tetradecadienal can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. For instance, (E)-3-pentenyl triphenyl phosphonium bromide can react with 9-acetoxy nonanal to yield (9Z,12E)-tetradeca-9,12-diene-1-ol acetate, which can then be oxidized to form the aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(9Z,12E)-9,12-Tetradecadienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) can be used for addition reactions across the double bonds.
Major Products
Oxidation: (9Z,12E)-9,12-Tetradecadienoic acid.
Reduction: (9Z,12E)-9,12-Tetradecadienol.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
(9Z,12E)-9,12-Tetradecadienal has several applications in scientific research:
Chemistry: It is used as a model compound in studies of stereoselective synthesis and reaction mechanisms.
Industry: It is used in the formulation of pheromone traps for pest management in agriculture.
Mechanism of Action
The mechanism of action of (9Z,12E)-9,12-Tetradecadienal primarily involves its interaction with olfactory receptors in insects. These receptors are highly specific and can detect the compound at very low concentrations, triggering behavioral responses such as attraction or mating. The molecular targets are typically G-protein coupled receptors (GPCRs) located in the antennae of insects .
Comparison with Similar Compounds
Similar Compounds
(9Z,12E)-Tetradeca-9,12-dien-1-yl acetate: Another component of insect pheromones with similar double bond configurations but an acetate group instead of an aldehyde.
(9Z,12E)-Octadecadienoic acid: A fatty acid with similar double bond configurations but a longer carbon chain and a carboxylic acid group.
Uniqueness
(9Z,12E)-9,12-Tetradecadienal is unique due to its specific role in insect communication systems. Its precise double bond configuration and functional group make it highly effective as a pheromone component, distinguishing it from other similar compounds that may not have the same biological activity.
Properties
Molecular Formula |
C14H24O |
|---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(9E,12E)-tetradeca-9,12-dienal |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,14H,4,7-13H2,1H3/b3-2+,6-5+ |
InChI Key |
XHXSPBYEQUMCKE-ZIMISOLQSA-N |
Isomeric SMILES |
C/C=C/C/C=C/CCCCCCCC=O |
Canonical SMILES |
CC=CCC=CCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyclopropyl-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis](/img/structure/B12305907.png)


![2-([1,1'-Biphenyl]-4-yl)propan-2-amine](/img/structure/B12305912.png)
![(2S)-2-{[1-(4-Methoxybenzenesulfonyl)piperidin-4-YL]formamido}-4-methylpentanoic acid](/img/structure/B12305915.png)
![(R)-N-((S)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12305927.png)
![(2R,4S)-1-[(2S)-2-(9-aminononanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12305933.png)
![3-Bromo-1-cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12305935.png)


![[cis-6-Methyl-2-morpholinyl]methanol hydrochloride](/img/structure/B12305962.png)

![2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B12305975.png)
![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12305996.png)
